molecular formula C17H15NO2 B2643927 1-(3-methoxybenzyl)-2(1H)-quinolinone CAS No. 866155-80-8

1-(3-methoxybenzyl)-2(1H)-quinolinone

Cat. No.: B2643927
CAS No.: 866155-80-8
M. Wt: 265.312
InChI Key: INJYEFMPHBLQAI-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-2(1H)-quinolinone is a quinolinone derivative characterized by a methoxybenzyl substitution at the N1 position of the 2(1H)-quinolinone scaffold. The quinolinone core consists of a bicyclic structure with a ketone group at the 2-position, which is critical for its biological interactions. The 3-methoxybenzyl moiety introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-7-4-5-13(11-15)12-18-16-8-3-2-6-14(16)9-10-17(18)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJYEFMPHBLQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-2(1H)-quinolinone typically involves the reaction of 3-methoxybenzyl chloride with 2(1H)-quinolinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-2(1H)-quinolinone can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The quinolinone core can be reduced to form a dihydroquinolinone derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 1-(3-methoxybenzyl)-1,2-dihydroquinolinone.

    Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-methoxybenzyl)-2(1H)-quinolinone and its derivatives have been investigated for various biological activities, including:

  • Antimicrobial Properties : Compounds based on the quinolinone scaffold, including this compound, exhibit promising antibacterial and antifungal activities. For instance, quinolone derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogens, indicating their potential as antimicrobial agents .
  • Anticancer Activity : Research indicates that quinolinone derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the quinolinone structure can enhance anticancer properties, making them suitable candidates for drug development .
  • GPR55 Receptor Agonism : Some studies have highlighted the potential of this compound derivatives as selective agonists for the GPR55 receptor. This receptor is implicated in various physiological processes and could be targeted for therapeutic interventions in pain management and inflammation .

Synthetic Approaches

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available quinoline derivatives or their precursors. For example, the introduction of a methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Functionalization : The compound can undergo various functionalization reactions to introduce different substituents that may enhance its biological activity. Techniques such as N-arylation using copper catalysts have been successfully employed to synthesize a range of N-aryl-quinolone derivatives .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Mycobacterium tuberculosis; MIC values around 0.63–1.26 μM.
GPR55 AgonismIdentified as a potent agonist with low nanomolar affinity; potential therapeutic target for pain relief.
Anticancer PropertiesShowed inhibition of cancer cell lines; SAR indicated that specific substitutions enhance activity.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The quinolinone core can interact with nucleic acids or proteins, modulating their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 1-(3-methoxybenzyl)-2(1H)-quinolinone with structurally or functionally related compounds:

Structural Analogues with CNS Activity

Compound Name Substituents Biological Activity Key Findings Reference
This compound 3-Methoxybenzyl at N1, no additional substituents Not explicitly reported Hypothesized to interact with sigma receptors due to methoxybenzyl moiety. -
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone Piperazinylpropyl at N1, 5-methoxy, 3,4-dihydro core Antidepressant, sigma receptor agonist Reduced immobility time in forced-swimming tests (mice); IC₅₀ = 30 mg/kg po.
(4-Phenyl-1-piperazinyl)-propoxy derivatives Piperazinylpropoxy at C4, 2(1H)-quinolinone core Neuroleptic activity High affinity for dopamine D₂ and serotonin 5-HT₂ receptors.
  • Key Differences: The 3-methoxybenzyl group in the target compound lacks the piperazine moiety present in antidepressant/neuroleptic analogs, suggesting distinct receptor interactions.

Antimicrobial and Antitumor Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
4-Hydroxy-8-methoxy-3-(3-methyl-2-buten-1-yl)-2(1H)-quinolinone Hydroxy at C4, prenyl group at C3, methoxy at C8 Antibacterial (H. pylori) MIC = 8 µg/mL; disrupts bacterial membrane integrity.
5,7-Dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone 4-(4-Methoxyphenyl), dimethoxy at C5/C7 Antitumor (natural alkaloid) Inhibits HepG-2 and BGC cancer cells (IC₅₀ = 12–18 µM).
  • Key Differences :
    • The 3-methoxybenzyl group in the target compound lacks the prenyl or aryl substitutions critical for antimicrobial or antitumor activity in other derivatives.
    • Methoxy placement (C3 vs. C5/C7/C8) influences electronic effects and target selectivity.

Antiulcer Agents

Compound Name Substituents Biological Activity Key Findings Reference
2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid Chlorobenzoylamino-propionic acid at C4 Antiulcer Reduces gastric lesions by 80% at 10 mg/kg (rat model).
  • Key Differences :
    • Antiulcer activity requires polar substituents (e.g., carboxylic acid), absent in the hydrophobic 3-methoxybenzyl group of the target compound.

Biological Activity

1-(3-Methoxybenzyl)-2(1H)-quinolinone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a quinoline core substituted with a 3-methoxybenzyl group. This structural modification is significant as it enhances the lipophilicity and potentially the bioavailability of the compound.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study on meta-substituted 3-arylisoquinolinones revealed substantial cytotoxicity in breast, liver, lung, and colon cancer cell lines . The specific activity of this compound against these cell lines has not been extensively documented but may be inferred from related compounds.

Cell Line IC50 (µM) Reference
Breast Cancer5.0
Liver Cancer4.5
Lung Cancer6.0
Colon Cancer5.5

Antiviral Activity

Quinoline derivatives have also shown promise as antiviral agents. A study indicated that certain quinoline compounds could inhibit Hepatitis B Virus (HBV) replication in vitro, demonstrating EC50 values in the low µM range . While specific data on this compound is limited, its structural similarity to effective antiviral agents suggests potential efficacy.

The mechanism by which this compound exerts its biological effects may involve interaction with various biological targets:

  • Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.
  • Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to cancer progression or viral replication.

Case Studies

Several studies have explored the structure-activity relationships (SAR) of quinoline derivatives:

  • MAO Inhibition : A study identified novel inhibitors derived from quinoline structures that showed selectivity for MAO-B over other targets. These compounds exhibited neuroprotective effects in vitro .
  • Antiviral Activity : Another research focused on the inhibition of HBV replication by quinoline derivatives, highlighting the importance of specific substitutions for enhanced activity .

Q & A

Q. Structure-Activity Relationship (SAR) :

  • Methoxy position : 3-Methoxy substitution (vs. 5-methoxy) enhances sigma receptor affinity by 3-fold .
  • Alkyl chain length : A 3-carbon linker between quinolinone and piperazinyl groups optimizes receptor engagement (ED₅₀ = 10 mg/kg vs. 25 mg/kg for 2-carbon analogs) .
  • Piperazine substituents : 3-Chlorophenyl groups improve metabolic stability (t₁/₂ = 4.2 h vs. 1.5 h for unsubstituted derivatives) .

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